3,3'-(1-Methylethane-1,2-diylidene)dicarbazamidine dihydrochloride

CAS No.: 7059-23-6

Cat. No.: VC1785807

Molecular Formula: C5H13ClN8

Molecular Weight: 220.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7059-23-6 |

|---|---|

| Molecular Formula | C5H13ClN8 |

| Molecular Weight | 220.66 g/mol |

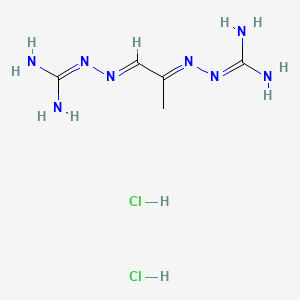

| IUPAC Name | 2-[(E)-[(1E)-1-(diaminomethylidenehydrazinylidene)propan-2-ylidene]amino]guanidine;hydrochloride |

| Standard InChI | InChI=1S/C5H12N8.ClH/c1-3(11-13-5(8)9)2-10-12-4(6)7;/h2H,1H3,(H4,6,7,12)(H4,8,9,13);1H/b10-2+,11-3+; |

| Standard InChI Key | RRECQJYPJNWFNK-BCKSSGNJSA-N |

| Isomeric SMILES | C/C(=N\N=C(N)N)/C=N/N=C(N)N.Cl |

| SMILES | CC(=NN=C(N)N)C=NN=C(N)N.Cl.Cl |

| Canonical SMILES | CC(=NN=C(N)N)C=NN=C(N)N.Cl |

Introduction

Physical and Chemical Properties

Structural Characteristics

3,3'-(1-Methylethane-1,2-diylidene)dicarbazamidine dihydrochloride features a distinctive molecular structure characterized by two carbazamidine groups connected through a methylethane-1,2-diylidene bridge. This structural arrangement gives the compound its specific chemical reactivity and biological activity profiles. The molecule's backbone consists of a methylated ethane structure with double bonds (diylidene) that serve as connection points for the functional groups .

The dicarbazamidine functional groups are key structural elements responsible for the compound's biological activity, particularly its ability to interact with specific enzymes involved in polyamine biosynthesis. These groups, with their ability to form hydrogen bonds and engage in electrostatic interactions, contribute significantly to the compound's biological recognition mechanisms .

As a dihydrochloride salt, the compound contains two chloride counter-ions that balance the positive charges present in the molecular structure. This salt form enhances the compound's water solubility compared to its free base form, making it more suitable for biological assays and pharmaceutical applications where aqueous solubility is advantageous .

Physical Properties

The physical properties of 3,3'-(1-Methylethane-1,2-diylidene)dicarbazamidine dihydrochloride are well-documented in chemical databases and research literature. The compound presents as a white solid under standard conditions, making it easily identifiable in laboratory settings . Its physical state and appearance facilitate its handling and incorporation into various experimental protocols.

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 257.12426 | |

| Physical Form | Solid | |

| Color | White | |

| Melting Point | 256 °C (with decomposition) | |

| Solubility | >25 mg/ml in water | |

| EINECS Number | 2303475 |

The compound's relatively high melting point of 256 °C, at which it also undergoes decomposition, indicates significant thermal stability and strong intermolecular forces within its crystal structure . This property has implications for its handling, processing, and storage requirements in laboratory and industrial settings.

Biological Activity and Mechanisms of Action

Inhibition of S-adenosylmethionine Decarboxylase

The primary biological activity of 3,3'-(1-Methylethane-1,2-diylidene)dicarbazamidine dihydrochloride is its inhibitory effect on S-adenosylmethionine decarboxylase (SAMDC). This enzyme plays a crucial role in polyamine biosynthesis by catalyzing the decarboxylation of S-adenosylmethionine, which provides the aminopropyl group necessary for the synthesis of spermidine and spermine from putrescine . By inhibiting SAMDC, the compound effectively disrupts the polyamine biosynthesis pathway, leading to reduced cellular levels of spermidine and spermine.

Research findings indicate that this inhibitory action is specific and potent, making the compound a valuable tool in biochemical research focused on polyamine metabolism. The molecular basis for this inhibition likely involves structural similarities between the compound and natural substrates or cofactors of SAMDC, enabling competitive binding to the enzyme's active site or regulatory domains .

Effects on Polyamine Biosynthesis

Polyamines, including putrescine, spermidine, and spermine, are essential for numerous cellular processes, particularly those related to growth, proliferation, and differentiation. By inhibiting SAMDC, 3,3'-(1-Methylethane-1,2-diylidene)dicarbazamidine dihydrochloride disrupts the conversion of putrescine to spermidine and subsequently to spermine .

Research documented in the available sources demonstrates that disruption of polyamine biosynthesis through this mechanism can have significant effects on cellular functions. In studies examining fungal growth, treatment with the compound resulted in altered growth patterns and morphological changes, providing evidence for the biological consequences of polyamine depletion .

Experimental findings suggest that the effects of this inhibition can be reversed or mitigated by the addition of exogenous polyamines. This reversal effect provides further confirmation of the compound's mechanism of action and highlights the specificity of its inhibitory activity within the polyamine biosynthesis pathway .

Cellular and Molecular Interactions

Beyond its direct inhibition of SAMDC, 3,3'-(1-Methylethane-1,2-diylidene)dicarbazamidine dihydrochloride exhibits complex interactions with cellular systems that contribute to its biological effects. Research indicates that the compound's uptake by fungal cells appears to follow a biphasic pattern, similar to that observed for polyamines and amino acids . This suggests the involvement of specific transport mechanisms that facilitate the compound's entry into cells.

The cellular response to the compound involves multiple pathways and potential compensatory mechanisms. In some cases, exposure to the inhibitor may result in the overproduction of target enzymes or the activation of alternative metabolic pathways, leading to complex and sometimes unexpected growth responses . These observations highlight the intricate feedback mechanisms that regulate polyamine metabolism and the cellular adaptations that can occur in response to metabolic perturbations.

At the molecular level, the compound's interaction with SAMDC represents a specific case of enzyme inhibition that has broader implications for cellular biochemistry. The disruption of polyamine biosynthesis affects numerous downstream processes, including protein synthesis, DNA stability, and cell cycle regulation, contributing to the compound's diverse biological effects .

While the available search results do not provide detailed outcomes of antitumor studies with this specific compound, its inclusion as a reference compound in antitumor agent research suggests that it has established activity profiles that serve as benchmarks for evaluating newer compounds . This indicates its historical significance in the development of polyamine-targeted anticancer strategies.

Other Experimental Applications

The utility of 3,3'-(1-Methylethane-1,2-diylidene)dicarbazamidine dihydrochloride extends beyond antifungal and antitumor research into broader experimental applications in biochemistry and cell biology. As a tool for manipulating polyamine metabolism, the compound has contributed to fundamental research on polyamine functions in various biological systems.

In experimental settings, the compound has been used in combination with other polyamine biosynthesis inhibitors to achieve more comprehensive pathway disruption. For example, research has examined the effects of combining this compound with difluoromethylornithine (DFMO), which inhibits ornithine decarboxylase, another key enzyme in polyamine biosynthesis . These combination approaches provide insights into the complex regulation of polyamine metabolism and the potential for synergistic interventions.

The compound has also served as a tool for investigating polyamine transport mechanisms. Studies documenting the uptake of polyamines, their precursors, and related compounds by fungal cells have incorporated this compound to elucidate transport processes and their regulation . These investigations contribute to our understanding of cellular metabolite transport systems and their roles in maintaining metabolic homeostasis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume